molecular formula C18H24N2O5S B15096030 methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate

methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate

Cat. No.: B15096030
M. Wt: 380.5 g/mol
InChI Key: FFTYLXTULVZQRZ-UHFFFAOYSA-N
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Description

Tropisetron mesylate is a compound primarily known for its antiemetic properties. It is an indole derivative that functions as a selective serotonin receptor antagonist, specifically targeting the 5-HT3 receptors. This compound is widely used in the prevention and treatment of nausea and vomiting induced by chemotherapy, radiotherapy, and surgery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropisetron mesylate involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

    Formation of the indole core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the tropane ring: The indole core is then subjected to a Mannich reaction to introduce the tropane ring, forming the tropisetron structure.

    Mesylation: The final step involves the mesylation of tropisetron to form tropisetron mesylate.

Industrial Production Methods: Industrial production of tropisetron mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and Mannich reaction, ensuring high yield and purity. The mesylation step is carefully controlled to prevent over-mesylation and ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Tropisetron mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tropisetron mesylate has a wide range of scientific research applications:

Mechanism of Action

Tropisetron mesylate exerts its effects by selectively antagonizing the 5-HT3 receptors. These receptors are located both peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brainstem. By blocking the action of serotonin at these receptors, tropisetron mesylate prevents the initiation of the vomiting reflex, thereby suppressing nausea and vomiting .

Comparison with Similar Compounds

Comparison:

    Uniqueness: Tropisetron mesylate is unique in its specific binding affinity and selectivity for the 5-HT3 receptors, which minimizes side effects compared to other compounds. .

Biological Activity

Methanesulfonic acid; (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate is a compound of significant interest in pharmacology due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various biological systems, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.35 g/mol
  • CAS Registry Number : 89565-68-4

The compound exhibits a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT3 receptors, which are implicated in mood regulation and various psychiatric disorders. Its bicyclic structure allows for enhanced receptor binding, making it a promising candidate for the development of atypical antipsychotic drugs .

Pharmacological Effects

  • Antipsychotic Activity :
    • The compound's interaction with serotonin receptors suggests potential antipsychotic properties. Studies indicate that it may modulate neurotransmitter release, contributing to its therapeutic effects in conditions like schizophrenia and depression.
  • Cytotoxicity :
    • Preliminary studies have shown that methanesulfonic acid; (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate exhibits selective cytotoxicity towards certain cancer cell lines, indicating its potential as an anticancer agent .
  • Inhibition of Type III Secretion System (T3SS) :
    • Research indicates that compounds structurally related to this molecule can inhibit bacterial T3SS, which is crucial for the pathogenicity of various bacteria. This suggests a potential role in developing antimicrobial agents .

Case Study 1: Antipsychotic Development

A study explored the efficacy of derivatives of methanesulfonic acid; (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate in animal models of psychosis. Results showed a significant reduction in hyperactivity and stereotypical behaviors, supporting its role as a candidate for antipsychotic drug development.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on human breast cancer cell lines. The results indicated that at concentrations above 50 µM, there was a notable decrease in cell viability, suggesting potential for further investigation into its use as an anticancer therapy.

Data Tables

PropertyValue
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
CAS Registry Number89565-68-4
Affinity for 5-HT1A ReceptorHigh
Affinity for 5-HT3 ReceptorHigh
Biological ActivityObservations
Antipsychotic PotentialSignificant behavioral modulation in animal models
CytotoxicitySelective against cancer cell lines at >50 µM
T3SS InhibitionPotential antimicrobial effects observed

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate?

Methodological Answer : The core structure is synthesized via esterification of 1H-indole-3-carboxylic acid with the tropane-derived alcohol (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol. Key steps include:

  • Esterification : Use of carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen to avoid hydrolysis .
  • Salt Formation : Reaction with methanesulfonic acid in ethanol to yield the final salt. Purity is enhanced via recrystallization from acetone/water (9:1 v/v) .
  • Chiral Purity : The bicyclic amine’s stereochemistry (1R,5S) is preserved using enantiomerically pure starting materials, verified by chiral HPLC .

Q. How is the compound structurally characterized to confirm its configuration?

Methodological Answer :

  • X-ray Crystallography : Resolves the bicyclic system’s chair-boat conformation and indole-ester orientation. The methanesulfonate counterion’s position is confirmed via hydrogen-bonding interactions .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key signals: the N-methyl group at δ ~2.2 ppm (singlet) and the indole C3 carbonyl at δ ~165 ppm. NOESY correlations confirm spatial proximity between the tropane N-methyl and indole protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+^+ at m/z 285.3 (free base) and 361.4 (methanesulfonate salt) .

Q. What are the primary biological targets and mechanisms of action?

Methodological Answer :

  • 5-HT3_3 Receptor Antagonism : Competitive binding assays (IC50_{50} ~5.3 nM) using radiolabeled [3^3H]GR65630 in HEK293 cells expressing human 5-HT3_3 receptors .
  • α7 nAChR Partial Agonism : Electrophysiology (patch-clamp) in Xenopus oocytes shows EC50_{50} ~12 µM and ~40% maximal activation relative to acetylcholine, indicating partial agonism .
  • Selectivity Profiling : Negligible activity at muscarinic (M1_1-M5_5) and other nicotinic receptors (e.g., α4β2) in radioligand displacement assays .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved during synthesis, and what are the implications for pharmacological activity?

Methodological Answer :

  • Chiral Chromatography : Use of Chiralpak IA columns with hexane/isopropanol (80:20) + 0.1% TFA to separate (1R,5S)- and (1S,5R)-enantiomers. The (1R,5S) configuration shows 10-fold higher 5-HT3_3 affinity .
  • Asymmetric Synthesis : Catalytic hydrogenation with Pd/C and (-)-menthol-derived chiral auxiliaries yields >98% enantiomeric excess .
  • Pharmacological Impact : The (1S,5R)-enantiomer exhibits reduced α7 nAChR activity, highlighting stereospecificity in receptor interactions .

Q. What analytical methods are recommended to assess conformational dynamics of the bicyclic system?

Methodological Answer :

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements using crystallographic data. The tropane ring adopts a Δ2^2-envelope conformation (puckering amplitude Q=0.52Q = 0.52 Å, phase angle θ=18\theta = 18^\circ) .
  • Molecular Dynamics (MD) Simulations : AMBER force field simulations (100 ns, explicit solvent) reveal flexibility in the ester linkage, influencing receptor binding .
  • VT-NMR : Variable-temperature 1^1H NMR in DMSO-d6_6 shows coalescence of axial/equatorial protons at 340 K, indicating rapid ring inversion .

Q. How do structural modifications (e.g., halogenation of the indole ring) alter receptor selectivity and metabolic stability?

Methodological Answer :

  • Halogenation Effects : Introducing a 5-fluoro substituent on the indole ring increases 5-HT3_3 affinity (IC50_{50} ~3.1 nM) but reduces α7 nAChR activity (EC50_{50} ~25 µM). Synthesized via electrophilic substitution using N-iodosuccinimide .
  • Metabolic Stability : Microsomal assays (human liver microsomes, NADPH) show that 5-fluoro derivatives reduce CYP3A4-mediated oxidation (t1/2_{1/2} increased from 1.2 to 4.7 hours) .
  • SAR Table :
Substituent5-HT3_3 IC50_{50} (nM)α7 nAChR EC50_{50} (µM)Metabolic t1/2_{1/2} (h)
H5.312.01.2
5-F3.125.04.7
5-Cl4.818.03.5

Q. What experimental strategies address contradictions in reported receptor affinity data across studies?

Methodological Answer :

  • Standardized Assay Conditions : Discrepancies in α7 nAChR EC50_{50} values (e.g., 12 µM vs. 25 µM) arise from differences in expression systems (Xenopus oocytes vs. SH-SY5Y cells). Use HEK293 cells stably transfected with human α7 nAChR and rat chaperone protein RIC-3 for consistency .
  • Control for Endogenous Modulators : Pre-incubate cells with α-bungarotoxin to block endogenous ACh effects during electrophysiology .
  • Data Normalization : Express activity as % of maximal ACh response (100 µM) to account for receptor desensitization .

Properties

IUPAC Name

methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.CH4O3S/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;1-5(2,3)4/h2-5,10-13,18H,6-9H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTYLXTULVZQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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